3-Fluoro-1,5-naphthyridine
Overview
Description
3-Fluoro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings
Mechanism of Action
Mode of Action
1,5-naphthyridine derivatives are known to interact with their targets through various mechanisms, including electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . These interactions result in changes in the activity of the target, leading to downstream effects on cellular processes .
Biochemical Pathways
The inhibition of the tgf-beta receptor type-1 can impact several signaling pathways, including the smad pathway, which is involved in cell growth and differentiation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The inhibition of the tgf-beta receptor type-1 by 1,5-naphthyridine derivatives can potentially lead to changes in cell growth, proliferation, differentiation, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of the compound .
Biochemical Analysis
Biochemical Properties
3-Fluoro-1,5-naphthyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in oxidative and reductive processes. The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the enzymes. For instance, this compound can act as an inhibitor for certain enzymes, thereby affecting metabolic pathways and cellular functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including proteins and nucleic acids, which can lead to enzyme inhibition or activation. This binding often results in conformational changes in the target molecules, thereby altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. Toxicological studies have highlighted the importance of dosage optimization to minimize adverse effects while maximizing therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interaction with specific biomolecules and the subsequent biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1,5-naphthyridine can be achieved through several methods. One common approach involves the cyclization of substituted 3-aminopyridine compounds using the Skraup reaction. This method typically employs glycerol and various catalysts such as iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The choice of catalyst and reaction conditions can be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1,5-naphthyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halides and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
3-Fluoro-1,5-naphthyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,5-Naphthyridine: The parent compound without the fluorine substitution.
3-Chloro-1,5-naphthyridine: A similar compound with a chlorine atom instead of fluorine.
3-Methyl-1,5-naphthyridine: A derivative with a methyl group at the third position.
Uniqueness: 3-Fluoro-1,5-naphthyridine is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-1,5-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQSONYBXCNVHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)F)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697140 | |
Record name | 3-Fluoro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959617-74-4 | |
Record name | 3-Fluoro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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